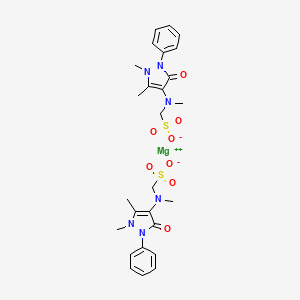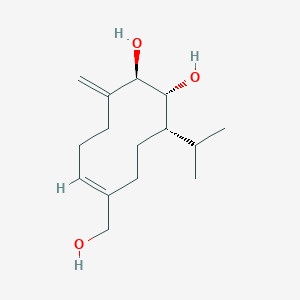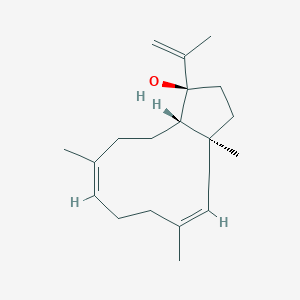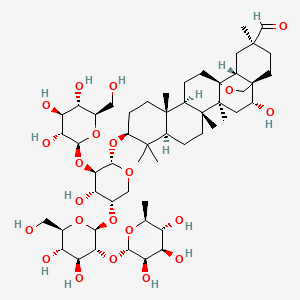
xanthurenic acid 8-O-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthurenic acid 8-O-sulfate, also known as xanthurenate 8-O-sulphate, belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. Xanthurenic acid 8-O-sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Xanthurenic acid 8-O-sulfate has been primarily detected in urine.
Xanthurenic acid 8-O-sulfate is a member of quinolines.
Scientific Research Applications
Natriuretic and Diuretic Effects
Xanthurenic acid 8-O-sulfate (XA sulfate) has been identified as a substance with natriuretic properties, affecting sodium homeostasis in the body. This compound is formed through the sulfation of xanthurenic acid (XA) in various tissues, with specific sulfotransferases (STs) contributing to the reaction. It has been suggested that XA is an endogenous substrate for the ST1B subfamily of STs, indicating its role in regulating bodily sodium levels (Senggunprai et al., 2008). Additionally, XA sulfate has been shown to exhibit diuretic and natriuretic properties in rats, suggesting its potential role in fluid balance and renal function (Uwai et al., 2014).
Metal Chelation and Oxidative Stress
XA forms complexes with metals like iron and copper, leading to the generation of reactive oxygen species (ROS). This suggests a role in oxidative stress-related cellular processes, which could be relevant in conditions like cataractogenesis and other oxidative stress-related diseases (Murakami et al., 2006). The interaction of XA with metals also extends to its ability to form complexes with copper, impacting its antioxidant activities and possibly influencing various biological activities (Cer-Kerčmar et al., 2012).
Biosensing and Biochemical Analysis
XA has been developed as an efficient “turn-on” fluorosensor for potassium ions in aqueous solutions, demonstrating its potential in biosensing applications. This highlights its capability for selective detection and measurement of specific ions in biological samples, which could be useful in various diagnostic procedures (Raju et al., 2016).
Implications in Mental Health
There is evidence suggesting a link between disordered renal excretion of XA and depression. The excretion patterns of XA in depressive patients could have clinical significance, potentially aiding in the understanding of biochemical changes associated with mental health disorders (Hoes & Sijben, 2004).
Role in Cataractogenesis
XA is involved in photooxidation of lens proteins, which suggests a potential role in age-related cataractogenesis. Its photochemical activity, particularly in the human lens, indicates its involvement in processes that could contribute to lens aging and cataract formation (Roberts et al., 2001).
properties
Product Name |
xanthurenic acid 8-O-sulfate |
|---|---|
Molecular Formula |
C10H7NO7S |
Molecular Weight |
285.23 g/mol |
IUPAC Name |
4-oxo-8-sulfooxy-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO7S/c12-7-4-6(10(13)14)11-9-5(7)2-1-3-8(9)18-19(15,16)17/h1-4H,(H,11,12)(H,13,14)(H,15,16,17) |
InChI Key |
FNGKEPQCRRMUOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)O)NC(=CC2=O)C(=O)O |
synonyms |
xanthurenic acid 8-O-sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1S,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1248992.png)









